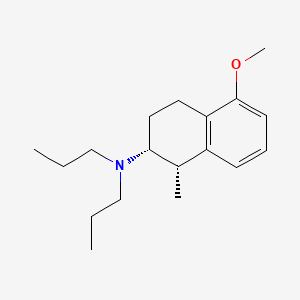

(+)-UH 232

Description

Propriétés

IUPAC Name |

(1S,2R)-5-methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO/c1-5-12-19(13-6-2)17-11-10-16-15(14(17)3)8-7-9-18(16)20-4/h7-9,14,17H,5-6,10-13H2,1-4H3/t14-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOJYCTUJJHANF-WMLDXEAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CCC2=C(C1C)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC)[C@@H]1CCC2=C([C@@H]1C)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70875101 | |

| Record name | (1S,2R)-1,2,3,4-Tetrahydro-5-methoxy-1-methyl-N,N-dipropyl-2-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95999-12-5 | |

| Record name | UH 232 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95999-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | UH-232 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095999125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,2R)-1,2,3,4-Tetrahydro-5-methoxy-1-methyl-N,N-dipropyl-2-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UH-232 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQYOR9S587 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (+)-UH 232 on Dopamine Autoreceptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-UH 232, a substituted aminotetralin derivative, is a psychoactive compound that has been instrumental in elucidating the role of dopamine autoreceptors in modulating dopaminergic neurotransmission. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a particular focus on its effects on presynaptic dopamine D2 and D3 autoreceptors. This document will detail its pharmacological profile, including its binding affinities and functional potencies, and describe the key experimental protocols used to characterize its activity. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear and concise understanding of its molecular and systemic effects.

Introduction

Dopamine is a critical neurotransmitter in the central nervous system, playing a pivotal role in motor control, motivation, reward, and cognitive function. The precise regulation of dopamine levels in the synaptic cleft is essential for maintaining normal neurological function. Dopamine autoreceptors, primarily the D2 and D3 receptor subtypes located on the presynaptic terminal and soma of dopaminergic neurons, are key components of this regulatory system. These autoreceptors function as a negative feedback mechanism, where the binding of dopamine to these receptors inhibits further dopamine synthesis and release.

This compound (cis-(+)-5-methoxy-1-methyl-2-(di-n-propylamino)tetralin) is a pharmacological tool that has been extensively used to study the function of these autoreceptors. It is characterized as a dopamine D2 receptor antagonist with a preferential action on presynaptic autoreceptors and also exhibits partial agonist properties at the D3 receptor subtype.[1] This unique pharmacological profile allows for the selective disinhibition of dopamine neurons, leading to an increase in dopamine synthesis and release. This guide will delve into the intricate details of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams.

Mechanism of Action of this compound

The primary mechanism of action of this compound is its antagonist activity at presynaptic dopamine D2 autoreceptors. By blocking these receptors, it prevents the inhibitory feedback of dopamine on its own neurons. This disinhibition results in a marked acceleration of dopamine synthesis and turnover. In addition to its D2 antagonist properties, this compound acts as a partial agonist at dopamine D3 receptors, which also function as autoreceptors. The net effect of these interactions is an increase in dopaminergic neurotransmission.

Dopamine Autoreceptor Signaling

Presynaptic dopamine D2 and D3 autoreceptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Activation of these receptors by dopamine initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This signaling pathway also involves the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a subsequent reduction in neuronal firing and dopamine release.

This compound, by acting as an antagonist at D2 autoreceptors, blocks this inhibitory cascade. At D3 autoreceptors, its partial agonism results in a sub-maximal activation compared to the endogenous ligand, dopamine. The overall consequence is a reduction in the autoinhibitory tone, leading to enhanced dopamine release.

Quantitative Pharmacological Data

The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of this compound at dopamine D2 and D3 receptors from various studies. This data highlights its complex pharmacological profile.

| Parameter | Receptor | Value (nM) | Assay Type | Species | Reference |

| Ki | D2 | 230 | [3H]Spiperone Binding | Rat Striatum | |

| D3 | 57 | [3H]Spiperone Binding | Rat Striatum | [1] | |

| IC50 | D2 (presynaptic) | 180 | Reversal of quinpirole-induced inhibition of [3H]dopamine release | Rat Striatal Slices | |

| D2 (postsynaptic) | 260 | Reversal of quinpirole-induced inhibition of [14C]acetylcholine release | Rat Striatal Slices |

Note: Data has been compiled from multiple sources and experimental conditions may vary.

Key Experimental Protocols

The characterization of this compound's mechanism of action has relied on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for some of the key experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors.

Methodology:

-

Membrane Preparation: Rat striatal tissue, rich in D2 and D3 receptors, is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in assay buffer.

-

Competition Binding Assay: A fixed concentration of a radiolabeled ligand that binds to D2/D3 receptors (e.g., [3H]spiperone) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Incubation and Filtration: The mixture is incubated to allow for binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing unbound radioligand to pass through.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular dopamine levels in specific brain regions of freely moving animals.

Methodology:

-

Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum or nucleus accumbens) of an anesthetized rat.

-

Probe Insertion and Perfusion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.

-

Drug Administration: this compound is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe.

-

Sample Collection and Analysis: Dialysate collection continues after drug administration. The concentration of dopamine in the samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Changes in dopamine levels are expressed as a percentage of the baseline.

In Vivo Electrophysiology

Objective: To determine the effect of this compound on the firing rate of dopamine neurons in the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA).

Methodology:

-

Animal Preparation: An anesthetized rat is placed in a stereotaxic frame. A burr hole is drilled in the skull above the SNc or VTA.

-

Electrode Placement: A recording microelectrode is slowly lowered into the target brain region to record the extracellular action potentials of individual dopamine neurons. Dopamine neurons are identified by their characteristic electrophysiological properties (e.g., long duration action potentials, slow firing rate, and a bursting pattern).

-

Baseline Recording: The spontaneous firing rate of a single dopamine neuron is recorded to establish a baseline.

-

Drug Administration: this compound is administered intravenously or iontophoretically directly onto the recorded neuron.

-

Data Acquisition and Analysis: The firing rate of the neuron is continuously monitored before, during, and after drug administration. Changes in firing rate are quantified and analyzed. Antagonism of autoreceptors by this compound is expected to increase the firing rate of dopamine neurons.

Conclusion

This compound is a valuable pharmacological agent for the study of dopamine autoreceptor function. Its primary mechanism of action as a presynaptic D2 autoreceptor antagonist, coupled with its partial agonist activity at D3 receptors, leads to a significant increase in dopamine synthesis and release. The experimental protocols detailed in this guide, including radioligand binding assays, in vivo microdialysis, and electrophysiology, have been crucial in delineating this mechanism. The quantitative data and visual representations provided offer a comprehensive understanding of the molecular and systemic effects of this compound, making it an indispensable tool for researchers, scientists, and drug development professionals in the field of neuroscience and pharmacology. Further research with more selective D2 and D3 autoreceptor ligands will continue to refine our understanding of the complex regulation of the dopamine system.

References

An In-Depth Technical Guide to the Synthesis and Enantiomeric Separation of (+)-UH 232

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways and enantiomeric resolution techniques for obtaining the potent dopamine D2 receptor antagonist, (+)-UH 232 (cis-(+)-5-Methoxy-1-methyl-2-(n-propylamino)tetralin). The methodologies detailed herein are compiled from established synthetic routes for analogous aminotetralin derivatives and enantioselective synthesis strategies.

Synthesis of Racemic cis-5-Methoxy-1-methyl-2-(n-propylamino)tetralin

The synthesis of racemic UH 232 can be approached through a multi-step sequence starting from the readily available precursor, 5-methoxy-2-tetralone. The key steps involve the introduction of the C1-methyl group and the subsequent formation of the cis-aminotetralin core, followed by N-propylation.

Experimental Protocol: Synthesis of Racemic cis-5-Methoxy-1-methyl-2-(n-propylamino)tetralin

Step 1: Synthesis of 5-Methoxy-2-tetralone

A common route to 5-methoxy-2-tetralone involves the Birch reduction of 1,6-dimethoxynaphthalene followed by acidic workup.

-

Reaction: 1,6-Dimethoxynaphthalene is dissolved in a mixture of liquid ammonia, ethanol, and an alkali metal (e.g., sodium or lithium) to effect the reduction.

-

Work-up: The reaction is quenched with a proton source, and subsequent hydrolysis with aqueous acid yields 5-methoxy-2-tetralone.

-

Purification: The crude product is purified by distillation or column chromatography.

Step 2: Introduction of the C1-Methyl Group

The methyl group at the C1 position can be introduced via methylation of the corresponding enolate or through a Grignard reaction followed by dehydration and reduction. A plausible route involves the formation of an enamine, followed by methylation and hydrolysis.

-

Enamine Formation: 5-Methoxy-2-tetralone is reacted with a secondary amine (e.g., pyrrolidine) to form the corresponding enamine.

-

Methylation: The enamine is then reacted with an electrophilic methyl source, such as methyl iodide.

-

Hydrolysis: Acidic hydrolysis of the resulting iminium salt affords 5-methoxy-1-methyl-2-tetralone.

Step 3: Reductive Amination to form cis-5-Methoxy-1-methyl-2-aminotetralin

The ketone is converted to the corresponding amine via reductive amination. The stereoselectivity of this step is crucial for obtaining the desired cis-isomer.

-

Reaction: 5-Methoxy-1-methyl-2-tetralone is reacted with an ammonia source (e.g., ammonium acetate) and a reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation (e.g., H2, Pd/C), to yield a mixture of cis- and trans-2-amino-5-methoxy-1-methyltetralin. The cis/trans ratio can be influenced by the choice of reducing agent and reaction conditions.

-

Isomer Separation: The cis and trans isomers can be separated by column chromatography.

Step 4: N-propylation

The final step involves the alkylation of the primary amine to introduce the n-propyl group.

-

Reaction: The purified cis-2-amino-5-methoxy-1-methyltetralin is reacted with an n-propyl halide (e.g., 1-bromopropane) in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) in a suitable solvent like acetonitrile or DMF.

-

Purification: The resulting racemic cis-5-methoxy-1-methyl-2-(n-propylamino)tetralin is purified by column chromatography.

Signaling Pathway of Dopamine D2 Receptor Antagonism

Caption: Dopamine D2 receptor signaling and the antagonistic action of this compound.

Enantiomeric Separation of Racemic UH 232

The resolution of the racemic mixture is a critical step to isolate the pharmacologically active (+)-enantiomer. This can be achieved through two primary methods: diastereomeric salt formation followed by crystallization or chiral high-performance liquid chromatography (HPLC). An alternative approach is the asymmetric synthesis of the target molecule.

Diastereomeric Salt Formation and Crystallization

This classical resolution method involves the reaction of the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated based on their differential solubility.

-

Salt Formation: The racemic cis-5-methoxy-1-methyl-2-(n-propylamino)tetralin is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetone) and treated with a stoichiometric amount of a chiral resolving agent, such as (+)-tartaric acid or a derivative.

-

Crystallization: The solution is allowed to cool slowly, leading to the preferential crystallization of one diastereomeric salt. The choice of solvent is critical for achieving good separation.

-

Isolation and Liberation of the Enantiomer: The crystals are collected by filtration. The desired enantiomer is then liberated from the salt by treatment with a base (e.g., aqueous sodium hydroxide) and extraction with an organic solvent.

-

Determination of Enantiomeric Excess (ee): The enantiomeric purity of the final product is determined using chiral HPLC or by measuring the optical rotation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers a powerful analytical and preparative method for the direct separation of enantiomers.

-

Column: A chiral stationary phase (CSP) is used. For aminotetralin derivatives, polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) or Pirkle-type columns are often effective.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier (e.g., diethylamine or triethylamine) is often necessary to improve peak shape and resolution for basic analytes.

-

Detection: UV detection is commonly employed.

-

Optimization: The separation is optimized by adjusting the mobile phase composition, flow rate, and column temperature.

Asymmetric Synthesis

An alternative to resolution is the enantioselective synthesis of this compound. A notable approach involves the asymmetric synthesis of a key chiral intermediate. For a closely related compound, (1S,2R)-(+)-5-methoxy-1-methyl-2-(di-n-propylamino)tetralin, an efficient asymmetric synthesis has been reported, which could be adapted for this compound.

-

Asymmetric Reduction: A prochiral ketone precursor is asymmetrically reduced to establish the desired stereochemistry at one of the chiral centers.

-

Stereocontrolled Introduction of the Second Chiral Center: The second chiral center is introduced in a stereocontrolled manner, often directed by the existing stereocenter.

-

Functional Group Manipulations: Subsequent functional group transformations lead to the final target molecule.

Workflow for Synthesis and Separation

The Contrasting Pharmacological Profiles of (+)-UH 232 and Classical Neuroleptics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the distinct pharmacological profiles of the atypical dopamine antagonist (+)-UH 232 and classical neuroleptics. By examining their receptor binding affinities, effects on neurotransmitter systems, and resulting behavioral outcomes, this document provides a comprehensive comparison for researchers in neuropsychopharmacology and drug development.

Introduction

Classical neuroleptics, also known as typical antipsychotics, have long been the cornerstone of treatment for psychotic disorders. Their therapeutic efficacy is primarily attributed to the blockade of dopamine D2 receptors.[1][2] However, this mechanism is also associated with a high incidence of extrapyramidal side effects (EPS). In contrast, atypical antipsychotics aim to achieve a broader spectrum of therapeutic effects with a more favorable side-effect profile. This compound, a substituted aminotetralin derivative, represents an intriguing example of an atypical compound with a unique mechanism of action, distinguishing it from classical neuroleptics.[3][4] This guide will dissect these differences through a detailed examination of their pharmacological properties.

Receptor Binding Affinities

The interaction of a drug with various neurotransmitter receptors is a key determinant of its pharmacological effects. The binding affinities of this compound and representative classical neuroleptics, haloperidol and chlorpromazine, for dopamine and serotonin receptor subtypes are summarized in Table 1. Affinity is expressed as the inhibition constant (Ki), with lower values indicating higher binding affinity.

| Receptor | This compound | Haloperidol | Chlorpromazine |

| Dopamine D2 | Moderate | High[5] | High[6] |

| Dopamine D3 | High (Partial Agonist)[3] | High | Moderate |

| Dopamine D2 Autoreceptor | High (Antagonist)[3] | High | High |

| Serotonin 5-HT2A | Moderate (Agonist)[3] | Moderate[5] | High[7] |

Table 1: Comparative Receptor Binding Affinities (Ki values) . This table summarizes the approximate binding affinities of this compound, haloperidol, and chlorpromazine for key dopamine and serotonin receptors.

Mechanism of Action and Signaling Pathways

The divergent clinical effects of this compound and classical neuroleptics stem from their distinct mechanisms of action at the molecular and systems levels.

Classical Neuroleptics: Postsynaptic D2 Receptor Blockade

Classical neuroleptics exert their antipsychotic effects primarily by acting as antagonists at postsynaptic dopamine D2 receptors in the mesolimbic pathway.[1][2] This blockade is thought to reduce the excessive dopaminergic neurotransmission associated with the positive symptoms of schizophrenia. However, their non-selective antagonism of D2 receptors in other brain regions, such as the nigrostriatal pathway, leads to the emergence of motor side effects.[1]

The signaling pathway downstream of D2 receptor activation is depicted in the following diagram. D2 receptors are Gαi/o-coupled, and their activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) production.[8][9]

Figure 1: Dopamine D2 Receptor Signaling Pathway. This diagram illustrates the canonical Gαi/o-coupled signaling cascade initiated by dopamine binding to the D2 receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cellular response.

This compound: Preferential Autoreceptor Antagonism

In contrast to the broad postsynaptic D2 receptor blockade of classical neuroleptics, this compound exhibits a more nuanced mechanism. It acts as a preferential antagonist at presynaptic dopamine D2 autoreceptors.[3][4] These autoreceptors are part of a negative feedback loop that regulates dopamine synthesis and release.[1][10] By blocking these autoreceptors, this compound disinhibits the dopaminergic neuron, leading to an increase in dopamine release in terminal areas.

Figure 2: Dopamine Autoreceptor Feedback Mechanism. This diagram illustrates the negative feedback loop mediated by D2 autoreceptors on the presynaptic terminal and the differential primary sites of action for this compound and classical neuroleptics.

Behavioral Pharmacology

The distinct receptor profiles and mechanisms of action of this compound and classical neuroleptics translate into different behavioral effects in preclinical models.

| Behavioral Test | This compound | Classical Neuroleptics (e.g., Haloperidol) |

| Locomotor Activity | Biphasic: low doses increase, high doses decrease | Dose-dependent decrease (catalepsy at high doses)[11] |

| Apomorphine-induced Stereotypy | Antagonizes | Potently antagonizes |

| Conditioned Avoidance Response | Weakly active or inactive | Potently inhibits |

| Cocaine-induced Hyperlocomotion | Blocks[3] | Blocks |

Table 2: Comparative Behavioral Effects. This table summarizes the characteristic behavioral effects of this compound and classical neuroleptics in rodent models.

The stimulant-like effects of this compound at lower doses are consistent with its ability to enhance dopamine release via autoreceptor blockade.[4] In contrast, the potent motor-suppressant and cataleptogenic effects of classical neuroleptics are a direct consequence of their strong postsynaptic D2 receptor antagonism in the nigrostriatal pathway.

Experimental Protocols

To enable replication and further investigation, this section provides detailed methodologies for key experiments used to characterize the pharmacological profiles of these compounds.

Dopamine Receptor Binding Assay ([³H]-Spiperone)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for dopamine D2-like receptors.

Materials:

-

Radioligand: [³H]-Spiperone

-

Membrane Preparation: Rat striatal tissue or cells expressing recombinant human dopamine D2 receptors.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Non-specific Binding Control: 10 µM Haloperidol or (+)-Butaclamol.

-

Test Compound: this compound or classical neuroleptic at various concentrations.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add assay buffer, membrane preparation, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Initiate the binding reaction by adding a fixed concentration of [³H]-Spiperone (typically at or near its Kd value).

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Figure 3: Receptor Binding Assay Workflow. This diagram outlines the key steps involved in a competitive radioligand binding assay.

In Vivo Microdialysis for Dopamine Release

This protocol describes the use of in vivo microdialysis to measure extracellular dopamine levels in the brain of a freely moving animal following drug administration.[12][13]

Materials:

-

Animal Model: Adult male rat.

-

Stereotaxic Apparatus for probe implantation.

-

Microdialysis Probe with a semi-permeable membrane.

-

Perfusion Pump and fraction collector.

-

Artificial Cerebrospinal Fluid (aCSF): Perfusion solution.

-

HPLC with Electrochemical Detection (HPLC-ED): For dopamine quantification.

-

Test Compound: this compound or classical neuroleptic.

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula into the target brain region (e.g., striatum or nucleus accumbens).

-

Recovery: Allow the animal to recover from surgery for at least 24 hours.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples for at least 60 minutes.

-

Drug Administration: Administer the test compound (e.g., via intraperitoneal injection).

-

Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for a predetermined period post-injection.

-

Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

-

Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels and analyze the time course of the drug's effect.

Conclusion

The pharmacological profile of this compound is markedly different from that of classical neuroleptics. Its preferential antagonism of dopamine autoreceptors, leading to enhanced dopamine release, and its partial agonism at D3 receptors, present a complex and nuanced mechanism of action. This contrasts sharply with the primary postsynaptic D2 receptor blockade characteristic of classical neuroleptics. These fundamental differences in receptor interactions and subsequent effects on neurotransmitter dynamics are reflected in their distinct behavioral profiles. The detailed experimental protocols provided herein offer a framework for the continued investigation of these and other novel psychoactive compounds, ultimately contributing to the development of more effective and safer treatments for neuropsychiatric disorders.

References

- 1. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. UH-232 - Wikipedia [en.wikipedia.org]

- 4. This compound and (+)-UH 242: novel stereoselective dopamine receptor antagonists with preferential action on autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Table 2 from haloperidol and second-generation antipsychotics parent compounds and metabolites activities of chlorpromazine , 2 A and anti-serotonin 5-HT 2 Comparison of the anti-dopamine D | Semantic Scholar [semanticscholar.org]

- 7. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 8. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 9. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Autoreceptor - Wikipedia [en.wikipedia.org]

- 11. Behavioural pharmacology of trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro- 1H-dibenz[2,3:6,7]oxepino-[4,5-c]pyrrolidine maleate, a compound interacting with dopaminergic and serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of (+)-UH 232: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

(+)-UH 232, chemically known as cis-(+)-5-methoxy-1-methyl-2-(di-n-propylamino)tetralin, is a psychoactive research chemical that has been pivotal in understanding the complexities of the dopamine system. It is recognized for its unique pharmacological profile as a dopamine receptor ligand, exhibiting a mixed agonist-antagonist activity. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

History and Discovery

This compound emerged from a line of research focused on 2-aminotetralin derivatives as potential dopamine receptor agonists.[1] Initial studies in the 1980s by researchers such as Hacksell, Svensson, and Carlsson led to the synthesis and characterization of a series of these compounds, including this compound and its analogue, (+)-UH 242.[2] These investigations revealed that while the (-)-enantiomers of these compounds acted as dopamine receptor agonists, the (+)-enantiomers, including this compound, behaved as dopamine receptor antagonists.[2]

A key finding was that this compound exhibited a preferential action on dopamine autoreceptors, which regulate the synthesis and release of dopamine. This property distinguished it from classical neuroleptics and suggested its potential as a tool to selectively modulate dopaminergic neurotransmission.[2] Despite its interesting preclinical profile, clinical trials of this compound for the treatment of schizophrenia did not yield positive results and, in some cases, led to a worsening of symptoms. This outcome highlighted the intricate nature of dopamine receptor pharmacology in psychiatric disorders.

Chemical Synthesis

The synthesis of this compound involves the preparation of a substituted 2-aminotetralin scaffold. While the original seminal papers provide the foundational methods, a detailed, step-by-step enantioselective synthesis protocol is crucial for its preparation in a research setting. The general approach involves the stereoselective synthesis of the cis-1-methyl-2-aminotetralin core, followed by N,N-dipropylation and methoxylation of the aromatic ring.

Please refer to the original publications by Hacksell et al. for a detailed, step-by-step synthesis protocol.

Pharmacological Profile

This compound is characterized by its complex interactions with dopamine receptors. It acts as a weak partial agonist at the dopamine D3 receptor subtype while functioning as an antagonist at D2 short (D2S) autoreceptors located on presynaptic neurons.[3] This dual action leads to a stimulant effect by increasing dopamine release in the brain.[3] Additionally, some studies suggest that this compound may also have agonist activity at serotonin 5-HT2A receptors.[3]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the binding affinity and functional potency of this compound at various neurotransmitter receptors. It is important to note that specific Ki and IC50 values can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell line preparation.

| Receptor Target | Assay Type | Ligand | Test System | Ki (nM) | IC50 (nM) | Emax (%) | Reference |

| Dopamine D2 | Binding | [3H]Spiperone | Rat Striatal Homogenates | Correlated with functional assays | [4] | ||

| Dopamine D3 | Functional | Weak Partial Agonist | [3] | ||||

| Dopamine Autoreceptors | Functional (Dopamine Release) | Rat Striatal Slices | Potent Antagonist | [4] |

Note: Specific numerical values for Ki and IC50 are not consistently reported in the abstracts of the initial search results. A thorough review of the full-text articles is required to populate this table comprehensively.

Experimental Protocols

Dopamine Receptor Binding Assay

This protocol outlines a general method for determining the binding affinity of this compound to dopamine D2 receptors using a competitive radioligand binding assay with [3H]spiperone.

1. Membrane Preparation:

-

Rat striatal tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes containing the receptors.

-

The membrane pellet is washed and resuspended in fresh buffer.

2. Binding Assay:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]spiperone and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled dopamine antagonist (e.g., haloperidol).

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

3. Data Analysis:

-

The specific binding of [3H]spiperone is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]spiperone) is determined by non-linear regression analysis of the competition curve.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the ability of this compound to activate G proteins coupled to dopamine receptors.

1. Membrane Preparation:

-

Membranes from cells expressing the dopamine receptor of interest (e.g., D2 or D3) are prepared as described above.

2. Assay Procedure:

-

Membranes are incubated in a buffer containing GDP, MgCl2, and varying concentrations of this compound.

-

The reaction is initiated by the addition of [35S]GTPγS, a non-hydrolyzable analog of GTP.

-

The incubation is carried out at 30°C for a specific time.

-

The reaction is terminated by rapid filtration.

-

The amount of [35S]GTPγS bound to the G proteins on the filters is quantified.

3. Data Analysis:

-

The agonist-stimulated [35S]GTPγS binding is plotted against the concentration of this compound to generate a concentration-response curve.

-

The EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) are determined.

In Vivo Microdialysis

This technique is used to measure the effects of this compound on the extracellular levels of dopamine and its metabolites in the brain of freely moving animals.

1. Surgical Procedure:

-

A guide cannula is stereotaxically implanted into the brain region of interest (e.g., the striatum) of an anesthetized rat.

2. Microdialysis:

-

After a recovery period, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Neurotransmitters and their metabolites in the extracellular fluid diffuse across the dialysis membrane into the perfusate.

-

Dialysate samples are collected at regular intervals.

3. Neurochemical Analysis:

-

The concentrations of dopamine, DOPAC (3,4-dihydroxyphenylacetic acid), and HVA (homovanillic acid) in the dialysate samples are determined using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[1][5]

4. Data Analysis:

-

The baseline levels of dopamine and its metabolites are established before the administration of this compound.

-

The changes in neurotransmitter levels following drug administration are expressed as a percentage of the baseline.

Visualizations

Signaling Pathway of this compound at a Dopaminergic Synapse

Caption: this compound's dual action on dopamine signaling.

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for studying neurotransmitter release.

Conclusion

This compound remains a significant tool in neuropharmacological research due to its distinct profile as a dopamine autoreceptor antagonist and D3 partial agonist. While its clinical development was not successful, the study of this compound has provided valuable insights into the roles of different dopamine receptor subtypes in regulating brain function and behavior. This technical guide serves as a foundational resource for researchers interested in utilizing this compound in their studies, providing an overview of its history, synthesis, and the experimental methods used for its characterization. A thorough review of the cited primary literature is recommended for detailed protocols and comprehensive data.

References

- 1. Determination of dopamine and its acidic metabolites in brain tissue by HPLC with electrochemical detection in a single run after minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and (+)-UH 242: novel stereoselective dopamine receptor antagonists with preferential action on autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UH-232 - Wikipedia [en.wikipedia.org]

- 4. A pharmacological analysis of the effects of (+)-AJ 76 and this compound at release regulating pre- and postsynaptic dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. besjournal.com [besjournal.com]

An In-depth Technical Guide on the Pharmacology of (+)-AJ76, the Active Metabolite of (+)-UH 232

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-AJ76, the active N-monopropyl metabolite of the research chemical (+)-UH 232, is a dopamine receptor antagonist with a notable preference for presynaptic D2-like autoreceptors.[1] This preference for autoreceptors over postsynaptic receptors confers a unique pharmacological profile, leading to a stimulant effect through the enhancement of dopamine synthesis and release.[1] This technical guide provides a comprehensive overview of the pharmacology of (+)-AJ76, detailing its receptor binding affinity, in vivo neurochemical effects on dopamine transmission, and behavioral outcomes. The document includes structured data tables for quantitative analysis, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and drug development efforts.

Core Pharmacological Profile

(+)-AJ76 is characterized as a dopamine autoreceptor antagonist.[2] Its mechanism of action involves blocking the negative feedback loop mediated by presynaptic D2-like autoreceptors on dopaminergic neurons.[3] This blockade leads to an increase in the synthesis and release of dopamine into the synaptic cleft.[1] While it also possesses antagonistic properties at postsynaptic dopamine receptors, its preferential action on autoreceptors is a key feature of its pharmacological activity.[1]

Receptor Binding Affinity

The affinity of (+)-AJ76 for various neurotransmitter receptors has been characterized through radioligand binding assays. These studies are crucial for understanding the selectivity profile of the compound and predicting its potential on-target and off-target effects.

| Receptor Subtype | Ki (nM) | Radioligand | Tissue Source | Reference |

| Dopamine Receptors | ||||

| Dopamine D2 | ~50-100 (IC50) | [3H]Spiperone | Rat Striatum | [4] |

| Dopamine D3 | Preferential | - | - | [5] |

| Serotonin Receptors | ||||

| 5-HT1A | Low Affinity | - | - | [2] |

| 5-HT2A | Low Affinity | - | - | [2] |

| Adrenergic Receptors | ||||

| α2-Adrenergic | No significant effect | - | - | [1] |

Note: A comprehensive profile with specific Ki values for all dopamine receptor subtypes, as well as for a wider range of serotonin and adrenergic receptors, requires further dedicated experimental investigation. The available data primarily indicates a higher affinity for D2-like dopamine receptors.

In Vivo Neurochemical Effects

In vivo microdialysis studies in rats have been instrumental in elucidating the effects of (+)-AJ76 on extracellular dopamine levels in key brain regions associated with reward and motor control, such as the nucleus accumbens and striatum.

| Brain Region | Dose (mg/kg, s.c.) | Maximum Dopamine Increase (% of Baseline) | Reference |

| Nucleus Accumbens | Not specified | Different from haloperidol/raclopride | [5] |

| Dorsal Striatum | Not specified | Different from haloperidol/raclopride | [5] |

Note: Specific dose-response data from microdialysis studies are limited in the publicly available literature. The primary finding is that (+)-AJ76 produces a distinct pattern of increased dopamine release compared to traditional dopamine antagonists like haloperidol and raclopride, suggesting a preferential action on release-regulating autoreceptors.[5]

Behavioral Pharmacology

The neurochemical effects of (+)-AJ76 translate into observable behavioral changes, primarily an increase in locomotor activity, which is consistent with its stimulant properties.

| Animal Model | Dose (µmol/kg, p.o.) | Effect on Locomotor Activity | Reference |

| Habituated Rats | 300 | Stimulation | [6] |

| Rats | 13 (s.c.) | No tachyphylaxis | [6] |

| Rats | 52 (s.c.) | Tachyphylaxis after 4h | [6] |

Note: The locomotor-stimulating effects of (+)-AJ76 are dose-dependent. Tolerance to these effects can develop with repeated administration at higher doses and shorter intervals.[6]

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines the general procedure for determining the binding affinity (Ki) of (+)-AJ76 for dopamine D2 receptors.

Objective: To determine the concentration of (+)-AJ76 that inhibits 50% of the specific binding of a radiolabeled D2 receptor antagonist (e.g., [3H]spiperone).

Materials:

-

Rat striatal tissue homogenate (source of D2 receptors)

-

[3H]spiperone (radioligand)

-

(+)-AJ76 (unlabeled competitor)

-

Haloperidol or other suitable D2 antagonist (for determination of non-specific binding)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Polypropylene 96-well plates

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to pellet the membranes containing the dopamine receptors. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]spiperone, and varying concentrations of (+)-AJ76.

-

Total and Non-specific Binding: For total binding wells, no unlabeled competitor is added. For non-specific binding wells, a high concentration of a potent D2 antagonist (e.g., haloperidol) is added to saturate the receptors.

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the (+)-AJ76 concentration to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[4]

In Vivo Microdialysis

This protocol describes the general methodology for measuring extracellular dopamine levels in the nucleus accumbens of freely moving rats following administration of (+)-AJ76.

Objective: To assess the dose-dependent effects of (+)-AJ76 on dopamine release in a specific brain region.

Materials:

-

Adult male Sprague-Dawley rats

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA 12)

-

Guide cannulae

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

(+)-AJ76 solution for injection

-

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the nucleus accumbens. Allow the animal to recover for several days.

-

Probe Insertion and Habituation: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Place the rat in a testing chamber and allow it to habituate while the probe is continuously perfused with aCSF at a slow flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.

-

Drug Administration: Administer a specific dose of (+)-AJ76 via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

-

Post-Drug Sample Collection: Continue to collect dialysate samples at regular intervals for a predetermined period after drug administration.

-

Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

-

Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels and plot the time course of dopamine release for each dose of (+)-AJ76.

Signaling Pathways and Workflows

Dopamine D2 Autoreceptor Signaling Pathway

The primary mechanism of action of (+)-AJ76 is the antagonism of presynaptic dopamine D2 autoreceptors. The following diagram illustrates the canonical signaling cascade initiated by dopamine binding to these receptors and the point of intervention by (+)-AJ76.

Caption: Antagonism of D2 autoreceptors by (+)-AJ76.

Experimental Workflow for In Vivo Microdialysis

The following diagram outlines the key steps involved in conducting an in vivo microdialysis experiment to study the effects of (+)-AJ76 on dopamine release.

Caption: Workflow for in vivo microdialysis.

Conclusion

(+)-AJ76 serves as a valuable pharmacological tool for investigating the role of dopamine autoreceptors in modulating neuronal activity and behavior. Its preferential antagonism of these presynaptic receptors leads to a distinct neurochemical and behavioral profile characterized by increased dopamine release and locomotor stimulation. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of compounds with a similar mechanism of action for various neurological and psychiatric disorders. Further research is warranted to establish a more complete receptor binding profile and to conduct more detailed dose-response studies for its in vivo effects.

References

- 1. In vivo microdialysis in the rat: low cost and low labor construction of a small diameter, removable, concentric-style microdialysis probe system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Dopamine D2 autoreceptor interactome: targeting the receptor complex as a strategy for treatment of substance use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The dopamine D3 receptor and autoreceptor preferring antagonists (+)-AJ76 and (+)-UH232; a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of repeated administration of the preferential dopamine autoreceptor antagonist, (+)-AJ76, on locomotor activity and brain DA metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Blueprint for Selectivity: An In-depth Analysis of (+)-UH232 Derivatives at Dopamine Receptors

A Technical Guide for Researchers and Drug Development Professionals

(+)-UH232, a substituted aminotetralin, has served as a critical pharmacological tool for dissecting the roles of dopamine D2-like receptors in the central nervous system. Its unique profile as a mixed dopamine D3 receptor partial agonist and D2 receptor antagonist has spurred the development of numerous derivatives. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of (+)-UH232 and its analogs, offering insights into the molecular determinants of their affinity, selectivity, and functional activity at dopamine D2 and D3 receptors. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel dopaminergic agents.

Core Tenets of the (+)-UH232 Pharmacophore

The pharmacological profile of (+)-UH232 derivatives is intricately linked to their three-dimensional structure and the nature of their substituents. The core aminotetralin scaffold presents several key regions for chemical modification, each influencing the interaction with the dopamine receptor binding pocket. The key structural components that dictate the SAR of this class of compounds are:

-

The Aminotetralin Core: This rigid scaffold mimics the conformation of dopamine, allowing for initial recognition by the receptor.

-

The N-Alkyl Substituents: The size and nature of the substituents on the nitrogen atom are critical for both affinity and functional activity. As will be detailed, variations from di-n-propyl groups significantly impact receptor interaction.

-

The Aromatic Ring Substituents: Modifications to the aromatic portion of the tetralin ring, particularly at the 5-position, play a crucial role in modulating receptor affinity and selectivity.

-

Stereochemistry: The stereochemical configuration at the C-1 and C-2 positions of the tetralin ring is a major determinant of whether a compound will act as an agonist or an antagonist.

Quantitative Structural Activity Relationship of (+)-UH232 Derivatives

The following tables summarize the binding affinities of a series of aminotetralin derivatives, including those closely related to (+)-UH232, at human dopamine D2, D3, and D4 receptors. The data is compiled from a key study by van Vliet et al. (1996) and highlights the impact of systematic structural modifications.[1]

Table 1: Binding Affinities (Ki, nM) of 5-Substituted 2-Aminotetralin Derivatives at Human Dopamine D2, D3, and D4 Receptors [1]

| Compound | R1 | R2 | R3 | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) |

| (+)-UH232 Analogs | ||||||

| 1 | H | n-Pr | n-Pr | 130 | 18 | >10000 |

| 2 | OCH3 | H | H | 2800 | 1200 | >10000 |

| 3 | OCH3 | CH3 | CH3 | 1200 | 250 | >10000 |

| 4 | OCH3 | n-Pr | n-Pr | 47 | 10 | >10000 |

| (+)-AJ76 Analog | ||||||

| 5 | OCH3 | H | n-Pr | 150 | 30 | >10000 |

| Other Derivatives | ||||||

| 6 | OH | n-Pr | n-Pr | 1.8 | 0.4 | 1300 |

| 7 | OCH3 | CH2CH2Ph | H | 120 | 15 | >10000 |

| 8 | OCH3 | CH2CH2Ph | CH2CH2Ph | 360 | 45 | >10000 |

Table 2: Binding Affinities (Ki, nM) of 7-Substituted 2-Aminotetralin Derivatives at Human Dopamine D2, D3, and D4 Receptors [1]

| Compound | R1 | R2 | R3 | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) |

| 9 | OH | n-Pr | n-Pr | 1.2 | 0.2 | 250 |

| 10 | OCH3 | n-Pr | n-Pr | 25 | 3.5 | 1500 |

| 11 | OH | H | n-Pr | 15 | 2.0 | 800 |

| 12 | OCH3 | H | n-Pr | 80 | 10 | >10000 |

Data presented in the tables are Ki values in nanomolar (nM) concentrations. A lower Ki value indicates a higher binding affinity.

Key SAR Insights:

-

N-Alkylation: The presence of two n-propyl groups on the nitrogen atom, as seen in (+)-UH232 (compound 4), generally confers high affinity for both D2 and D3 receptors. The mono-n-propyl derivative, (+)-AJ76 (compound 5), retains good affinity, consistent with it being an active metabolite of (+)-UH232.[1]

-

Aromatic Substitution: A methoxy group at the 5-position of the tetralin ring is a key feature of (+)-UH232. Comparing compounds with a 5-OH (compound 6) versus a 5-OCH3 (compound 4) shows that the hydroxyl group can lead to a significant increase in affinity for both D2 and D3 receptors.[1] Substitution at the 7-position also yields high-affinity ligands.

-

D2 vs. D3 Selectivity: Many of the synthesized aminotetralins exhibit a notable preference for the D3 receptor over the D2 receptor. This selectivity is a hallmark of the (+)-UH232 series. None of the tested compounds showed high affinity for the D4 receptor.[1]

-

Stereochemistry and Functional Activity: For C5-oxygenated 2-aminotetralins, the (S)-configuration at the C-2 position is generally associated with dopamine receptor agonism, while the (R)-configuration, as found in (+)-UH232, is linked to antagonistic properties. O-methylation of the 5-hydroxyl group in (1S,2R)-2-amino-1-methyltetralin derivatives tends to enhance their dopamine receptor antagonist activity.[2]

Experimental Protocols

The characterization of (+)-UH232 derivatives involves a suite of in vitro assays to determine their binding affinity and functional activity at dopamine receptors.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from dopamine receptors by the unlabeled test compound.

Materials:

-

Cell membranes prepared from cell lines stably expressing human dopamine D2, D3, or D4 receptors.

-

Radioligand (e.g., [³H]spiperone or [³H]N-0437).

-

Unlabeled test compounds (e.g., (+)-UH232 derivatives).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation: A mixture containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound is incubated in the assay buffer.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[3]

Functional Assays (cAMP Inhibition)

These assays determine whether a compound acts as an agonist, antagonist, or partial agonist by measuring its effect on a downstream signaling pathway. For D2-like receptors, which are Gi/o-coupled, this typically involves measuring the inhibition of adenylyl cyclase activity.

Objective: To quantify the ability of a test compound to inhibit the forskolin-stimulated accumulation of cyclic AMP (cAMP).

Materials:

-

Intact cells expressing the dopamine receptor of interest (e.g., CHO or HEK293 cells).

-

Forskolin (an adenylyl cyclase activator).

-

Test compounds.

-

cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

-

Cell Plating: Cells are plated in multi-well plates and allowed to adhere.

-

Pre-incubation: Cells are pre-incubated with the test compound at various concentrations.

-

Stimulation: Forskolin is added to stimulate cAMP production.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit.

-

Data Analysis: The concentration-response curves are plotted to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Signaling Pathways and Experimental Workflows

The interaction of (+)-UH232 derivatives with dopamine D2 and D3 receptors initiates a cascade of intracellular signaling events. These receptors are primarily coupled to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Below are Graphviz diagrams illustrating the canonical D2/D3 receptor signaling pathway and a typical experimental workflow for characterizing a novel (+)-UH232 derivative.

Caption: Canonical signaling pathway of dopamine D2/D3 receptors.

Caption: Experimental workflow for pharmacological characterization.

Conclusion

The structural activity relationship of (+)-UH232 derivatives is a rich field of study that continues to inform the design of novel dopaminergic ligands with tailored pharmacological profiles. The key takeaways for researchers and drug development professionals are the critical roles of N-alkylation, aromatic substitution, and stereochemistry in determining affinity, selectivity, and functional activity at D2 and D3 receptors. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of new chemical entities targeting these important CNS receptors. A thorough understanding of the SAR of this class of compounds is essential for the rational design of next-generation therapeutics for a range of neuropsychiatric disorders.

References

- 1. Affinity for dopamine D2, D3, and D4 receptors of 2-aminotetralins. Relevance of D2 agonist binding for determination of receptor subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

The Neurochemical Landscape of (+)-UH 232: A Technical Guide to its Effects on Monoamine Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-UH 232, a cis-(+)-5-methoxy-1-methyl-2-(di-n-propylamino)tetralin, is a well-characterized dopamine receptor antagonist with a distinct pharmacological profile.[1] It exhibits a preferential action on dopamine autoreceptors, leading to a unique set of neurochemical and behavioral effects that differentiate it from classical neuroleptics and other central stimulants.[1][2] This technical guide provides an in-depth analysis of the neurochemical effects of this compound on dopamine, serotonin, and noradrenaline systems, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and associated experimental workflows.

Mechanism of Action

The primary mechanism of action of this compound is the preferential antagonism of central dopamine autoreceptors.[1][2] This includes both presynaptic terminal autoreceptors that regulate dopamine synthesis and release, and somatodendritic autoreceptors located on the cell bodies and dendrites of dopaminergic neurons, which control the neuron's firing rate.[3]

Biochemical and behavioral studies have demonstrated that this compound markedly accelerates dopamine synthesis and turnover.[1] It effectively blocks the inhibitory effects of apomorphine, a dopamine agonist, on dopamine synthesis.[2] Electrophysiological studies have further confirmed its antagonist activity at somatodendritic dopamine autoreceptors, where it reverses the depression of dopaminergic neuron firing rates induced by apomorphine.[3] Interestingly, while its congener (+)-AJ 76 is more potent at terminal autoreceptors, this compound shows greater potency at cell body autoreceptors.[3]

This compound also displays a degree of selectivity for the D3 receptor subtype over the D2 receptor, with a reported 4:1 selectivity ratio.[4] It acts as a weak partial agonist at the D3 subtype, while functioning as an antagonist at D2 short (D2Sh) autoreceptors.[5] In contrast to its potent effects on autoreceptors, this compound possesses only weak antagonistic effects on postsynaptic dopamine receptors.[2] This preferential action on autoreceptors is thought to underlie its stimulant properties at lower doses, as it leads to an increase in dopaminergic neurotransmission.[1][2] At higher doses, however, it can induce hypomotility.[1]

While its primary effects are on the dopamine system, some evidence from animal studies suggests that this compound may also act as a 5-HT2A receptor agonist.[5]

Neurochemical Effects on Monoamine Systems

Dopamine

The primary neurochemical consequence of this compound administration is a significant alteration of dopamine dynamics. By antagonizing dopamine autoreceptors, it removes the negative feedback mechanism that normally constrains dopamine synthesis and release, leading to a marked elevation in brain dopamine synthesis and turnover.[1][2] In vivo microdialysis studies have shown that this compound increases extracellular levels of dopamine and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC).[6]

| Brain Region | Compound | Dose | Effect on Extracellular Levels | Reference |

| Striatum | This compound | Not Specified | Increase in Dopamine and DOPAC | [6] |

| Nucleus Accumbens | This compound | Not Specified | Increase in Dopamine and DOPAC | [6][7] |

Note: Specific quantitative percentage increases were not detailed in the provided search results.

Serotonin and Noradrenaline

In contrast to its profound effects on the dopamine system, this compound has only slight effects on the synthesis and turnover of serotonin (5-HT) and noradrenaline.[2] Studies have shown that it does not antagonize the decrease in cortical noradrenaline synthesis rate induced by the α2-adrenergic agonist clonidine, further indicating its selectivity for the dopamine system.[2]

| Monoamine System | Effect of this compound | Reference |

| Serotonin (5-HT) | Slight effect on synthesis and turnover | [2] |

| Noradrenaline | Slight effect on synthesis and turnover | [2] |

Experimental Protocols

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters and their metabolites in the brains of freely moving animals.[8]

-

Surgical Procedure: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted, targeting a specific brain region such as the striatum or nucleus accumbens. The cannula is secured to the skull with dental cement.

-

Probe Insertion and Perfusion: After a recovery period, a microdialysis probe with a semi-permeable membrane at its tip is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.

-

Sample Collection and Analysis: Neurotransmitters and metabolites in the extracellular fluid diffuse across the probe's membrane into the aCSF. The resulting dialysate is collected at regular intervals.[9] These samples are then analyzed, typically using high-performance liquid chromatography (HPLC) coupled with electrochemical detection, to quantify the levels of dopamine, DOPAC, 5-HT, and other monoamines.

In Vivo Electrophysiology

This technique is used to record the electrical activity of individual neurons in the brain of an anesthetized animal.[10][11]

-

Animal Preparation: A rat is anesthetized, and its head is fixed in a stereotaxic frame. A small hole is drilled in the skull above the target brain region, such as the substantia nigra pars compacta (SNPC), which contains the cell bodies of dopaminergic neurons.[3]

-

Single-Unit Recording: A microelectrode is slowly lowered into the brain to record the extracellular action potentials (firings) of individual dopaminergic neurons. These neurons are identified by their characteristic slow, irregular firing pattern and long-duration action potentials.

-

Drug Administration: Once a stable baseline firing rate is established, drugs are administered, often intravenously. To test the antagonist properties of this compound, a dopamine agonist like apomorphine is first administered to inhibit the firing of the neuron. Subsequently, this compound is administered to observe its ability to reverse this inhibition.[3]

-

Data Analysis: The firing rate of the neuron (in spikes per second) is recorded and analyzed before, during, and after drug administration to determine the drug's effect on neuronal activity.

Receptor Binding Assays

Receptor binding assays are in vitro techniques used to determine the affinity of a drug for a specific receptor.[12]

-

Tissue Preparation: Brain tissue from a specific region is homogenized, and the cell membranes, which contain the receptors, are isolated through centrifugation.

-

Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (a molecule that is known to bind to the target receptor, e.g., [3H]spiperone for D2 receptors).[13]

-

Competition Assay: Different concentrations of the unlabeled test drug (this compound) are added to the incubation mixture. The test drug will compete with the radioligand for binding to the receptor.

-

Separation and Quantification: After incubation, the bound and free radioligand are separated (e.g., by filtration). The amount of radioactivity bound to the membranes is then measured.

-

Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (the IC50 value) is determined. The IC50 value is then used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the drug for the receptor. A lower Ki value indicates a higher binding affinity.

Conclusion

This compound is a valuable pharmacological tool with a well-defined neurochemical profile. Its primary action as a preferential dopamine autoreceptor antagonist leads to a robust increase in dopamine synthesis and release, with minimal direct impact on the serotonin and noradrenaline systems.[2] The distinct separation of its potent presynaptic antagonist effects from its weaker postsynaptic actions distinguishes it from typical dopamine antagonists and stimulants. This unique profile makes this compound an important compound for investigating the role of dopamine autoreceptors in regulating neuronal function and behavior, and for exploring novel therapeutic strategies for conditions involving dysregulated dopaminergic neurotransmission.

References

- 1. This compound and (+)-UH 242: novel stereoselective dopamine receptor antagonists with preferential action on autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (+)-AJ 76 and this compound: central stimulants acting as preferential dopamine autoreceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrophysiological effects of dopamine autoreceptor antagonists, (+)-AJ 76 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the D3 and autoreceptor-preferring dopamine antagonist (+)-UH232 in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. UH-232 - Wikipedia [en.wikipedia.org]

- 6. The dopamine D3 receptor and autoreceptor preferring antagonists (+)-AJ76 and (+)-UH232; a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intracerebral infusion of (+)-AJ76 and (+)-UH232: effects on dopamine release and metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]

- 10. Electrophysiological Methods to Explore the Function of Monoamine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. criver.com [criver.com]

- 12. Mu-receptor binding in physiological media: comparison with isolated tissue data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A pharmacological analysis of the effects of (+)-AJ 76 and this compound at release regulating pre- and postsynaptic dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (+)-UH 232 in In Vivo Rodent Behavioral Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-UH 232, a phenylpiperazine derivative, is a selective dopamine D2-like autoreceptor antagonist. It also exhibits partial agonist activity at postsynaptic D2 receptors and some affinity for D3 receptors. Its unique pharmacological profile makes it a valuable tool for investigating the role of dopamine autoreceptors in regulating dopaminergic neurotransmission and behavior. These application notes provide an overview of reported dosages and detailed protocols for utilizing this compound in common in vivo rodent behavioral models, including locomotor activity, stereotypy, drug discrimination, and conditioned avoidance response.

Data Presentation: this compound Dosage Summary

The following table summarizes the reported dosages of this compound used in various in vivo rodent behavioral models. It is important to note that optimal doses may vary depending on the specific experimental conditions, rodent strain, and behavioral paradigm.

| Behavioral Model | Species | Route of Administration | Dosage Range | Observed Effect |

| Locomotor Activity | Rat | Intracranial Microinjection (Nucleus Accumbens) | 0.05 - 50.0 nmol/side | Dose-dependent decrease in spontaneous locomotor activity.[1] |

| Locomotor Activity | Rat | Systemic (e.g., intraperitoneal, subcutaneous) | Not specified in detail in search results | Systemic administration has been reported to increase locomotor activity and dopamine release.[1] |

| Drug Discrimination | Rat | Systemic (e.g., intraperitoneal, subcutaneous) | 2 - 16 mg/kg | Did not substitute for the discriminative stimulus effects of cocaine. |

| Stereotypy | Rat/Mouse | Systemic (e.g., intraperitoneal, subcutaneous) | No specific dose-response data found for this compound. | - |

| Conditioned Avoidance Response | Rat/Mouse | Systemic (e.g., intraperitoneal, subcutaneous) | No specific dose-response data found for this compound. | - |

Experimental Protocols

Locomotor Activity Assessment

Objective: To evaluate the effect of this compound on spontaneous locomotor activity in rodents.

Materials:

-

Open field arenas equipped with infrared beams or video tracking software.

-

This compound hydrochloride.

-

Vehicle (e.g., 0.9% saline or 0.5% methylcellulose).

-

Standard laboratory animal caging.

-

Syringes and needles for administration.

Procedure:

-

Animal Habituation: Acclimate animals to the testing room for at least 60 minutes before the experiment. To reduce novelty-induced hyperactivity, habituate each animal to the open field arena for 30-60 minutes on the day prior to testing.

-

Drug Preparation: Dissolve this compound hydrochloride in the chosen vehicle to the desired concentrations. Prepare fresh solutions on the day of the experiment.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). The volume of injection should be consistent across all animals (e.g., 1 ml/kg for rats).

-

Behavioral Testing: Immediately after administration (or after a specified pretreatment time), place the animal in the center of the open field arena. Record locomotor activity for a predefined period (e.g., 60-120 minutes).

-

Data Analysis: Quantify locomotor activity by measuring parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare drug-treated groups with the vehicle control group.

Stereotypy Assessment

Objective: To assess the potential of this compound to induce or modulate stereotyped behaviors.

Materials:

-

Observation chambers (e.g., clear Plexiglas cages).

-

Video recording equipment.

-

This compound hydrochloride and vehicle.

-

A stereotypy rating scale (see below).

Procedure:

-

Animal Habituation: Acclimate animals to the testing room and observation chambers as described for the locomotor activity test.

-

Drug Preparation and Administration: Prepare and administer this compound or vehicle as previously described.

-

Behavioral Observation: Place the animal in the observation chamber immediately after injection. Video record the animal's behavior for a set duration (e.g., 60 minutes).

-